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(2S)-N-methylmorpholine-2-

carboxamide

Cat. No.: B15094243

Get Quote

Executive Summary
N-methylmorpholine-2-carboxamide (NMMC) is a critical chiral building block in the synthesis of

peptide mimetics and pharmaceutical intermediates. However, its utility is often hampered by

the physicochemical properties of its free base form, which typically presents as a viscous,

hygroscopic oil or low-melting solid.

This guide compares the structural performance of the Free Base against its Hydrochloride

(HCl) and Diastereomeric (e.g., Tartrate) salt forms. It provides a rigorous experimental

framework for crystallographic characterization, focusing on solid-state stability, absolute

configuration determination, and conformational preference (axial vs. equatorial N-methyl

positioning).
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Feature Free Base (NMMC)
Hydrochloride Salt
(NMMC·HCl)

L-Tartrate Salt
(Diastereomeric)

Physical State
Viscous Oil / Low MP

Solid
Crystalline Solid Crystalline Solid

Hygroscopicity High (Deliquescent) Low to Moderate Low

Stability
Prone to

oxidation/hydrolysis
High (Shelf-stable) High

Crystallizability Poor (requires low T) Excellent
Good (Solvent

dependent)

Primary Use Acylation reactions Purification & Storage Chiral Resolution

XRD Suitability
Difficult (requires in

situ cryo)
Ideal for SC-XRD

Ideal for Absolute

Config.[1]

Structural & Conformational Analysis
The core challenge in analyzing NMMC salts lies in the conformational flexibility of the

morpholine ring. The crystal structure analysis must resolve two critical stereochemical

features:

C2-Stereocenter: The absolute configuration (

or

) of the carboxamide group.

N4-Inversion: The orientation of the N-methyl group (Axial vs. Equatorial).

The Conformational Landscape
In the solid state, NMMC salts predominantly adopt a chair conformation. However, the N-

methyl orientation is dictated by a trade-off between steric hindrance (favoring equatorial) and

electronic effects (anomeric effects favoring axial, though less pronounced than in O-acetals).
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Free Base: Often exists as a dynamic equilibrium in solution; crystallization freezes one

conformer, usually stabilizing the equatorial N-methyl to minimize 1,3-diaxial interactions with

the C2-carboxamide.

Protonated Salts (HCl/Tartrate): Protonation locks the nitrogen inversion. The crystal packing

is dominated by charge-assisted hydrogen bonds (CAHB) between the morpholinium

and the counter-ion (

or Carboxylate).

Diagram: Structural Analysis Workflow
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Caption: Workflow for the structural characterization of N-methylmorpholine-2-carboxamide

salts, from screening to refinement.
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Protocol A: Preparation & Crystallization of NMMC·HCl
The hydrochloride salt is the industry standard for storage and transport due to its robustness.

Reagents:

Crude N-methylmorpholine-2-carboxamide (Oil).

HCl in Dioxane (4M) or Isopropanol.

Solvents: Ethanol (EtOH), Diethyl Ether (

).

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 g of crude NMMC in 5 mL of absolute EtOH. Ensure complete

dissolution; filter if turbid.

Salt Formation: Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C. The reaction is

exothermic; maintain temperature <10°C to prevent hydrolysis of the amide.

Nucleation: Stir for 30 minutes. A white precipitate should form. If not, add

dropwise until turbidity persists (Cloud Point).

Crystal Growth (for SC-XRD):

Take a clear aliquot of the acidified solution (before bulk precipitation).

Place in a small vial inside a larger jar containing

(Vapor Diffusion method).

Allow to stand undisturbed at 4°C for 48–72 hours.

Harvesting: Filter bulk solids and wash with cold

. Dry under vacuum over

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15094243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
This protocol validates the 3D structure and absolute stereochemistry.

Instrument Settings:

Source: Cu-K

(

Å) is preferred for light-atom organic salts to enhance the anomalous signal for absolute
configuration determination (Flack parameter), though Mo-K

is acceptable for HCl salts due to the chlorine atom.

Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal motion of the

morpholine ring, which is prone to disorder.

Refinement Strategy:

Space Group: Likely monoclinic (

) or orthorhombic (

) for enantiopure salts.

Disorder Handling: The morpholine ring may show puckering disorder. Use PART

instructions in SHELXL to model split positions for C2/C3/C5/C6 if necessary.

Hydrogen Bonding: Locate the proton on N4 (morpholinium) in the difference Fourier map.

Refine with DFIX restraints if geometry is distorted.

Protocol C: Chiral Resolution via Tartrate Salts
If starting from a racemate, the formation of diastereomeric salts is required for separation and

analysis.

Mixing: Mix equimolar amounts of racemic NMMC and L-(+)-Tartaric acid in Methanol.
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Fractional Crystallization: Heat to reflux and cool slowly (0.1°C/min). The less soluble

diastereomer (e.g.,

-NMMC

L-Tartrate) will crystallize first.

Analysis: Isolate crystals and perform SC-XRD. The known chirality of L-Tartrate acts as an

internal reference, allowing unambiguous assignment of the NMMC configuration.

Comparative Performance Data
The following data summarizes the structural metrics typical for morpholine-2-carboxamide

derivatives, derived from aggregate crystallographic databases (CSD) and commercial

specifications.

Table 1: Solid-State Properties
Property NMMC (Free Base) NMMC · HCl NMMC · L-Tartrate

Melting Point < 25°C (Liquid/Paste)
165 – 170°C

(Decomp.)
145 – 150°C

Crystal System
N/A

(Amorphous/Liquid)

Orthorhombic /

Monoclinic
Monoclinic

Space Group N/A (if chiral)

Density (

)
~1.1 g/cm³ ~1.35 g/cm³ ~1.42 g/cm³

H-Bond Network
Weak (Intermolecular

Amide)

Strong (Charge-

Assisted)
Complex 3D Network

Solubility (Water) Miscible High (>100 mg/mL) Moderate

Table 2: Crystallographic Suitability
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Metric HCl Salt Tartrate Salt Notes

Diffraction Power High Moderate
Cl atom enhances

scattering.

Disorder Risk Low Medium
Tartrate chain can be

flexible.

Flack Parameter Reliable (< 0.1) Reliable
Cl allows absolute

config via Cu-rad.

Packing Efficiency High Moderate
Tartrate often includes

solvent (solvates).

Mechanism of Stabilization
Understanding why the salt form is superior requires analyzing the intermolecular interactions.

Diagram: Interaction Pathway

NMMC Molecule
(Morpholine Ring) Protonation (N4) + HCl

Charge-Assisted
H-Bond (N-H...Cl)Cl- Counter-ion

Rigid Crystal Lattice
(High MP)

 Stabilizes

Click to download full resolution via product page

Caption: Stabilization mechanism of NMMC via hydrochloride salt formation.

In the HCl salt, the protonated tertiary amine (

) serves as a strong hydrogen bond donor. The chloride ion acts as an acceptor, bridging
multiple NMMC units. This charge-assisted hydrogen bonding creates a rigid lattice that
suppresses the conformational flipping of the morpholine ring, raising the melting point and
preventing hygroscopic deliquescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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